Product packaging for 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine(Cat. No.:CAS No. 73009-82-2)

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B1204989
CAS No.: 73009-82-2
M. Wt: 259.3 g/mol
InChI Key: KTNZDKBUNJCAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine is a chemical compound based on the pyrrolizine structure, which is a core scaffold in a significant class of natural products. Pyrrolizidine alkaloids, which share structural features with this compound, are known to be the subject of ongoing research in various fields (Fu et al., 2017; Petzinger, 2011). These areas of study have included investigations into their potential biological activities and their mechanisms of action within biological systems. Researchers have explored related compounds for applications in areas such as neuroscience and as potential models for synthetic chemistry (Reina et al., 1998; US7994218B2). This product is provided as a high-purity material to support rigorous scientific inquiry. It is intended For Research Use Only and is not to be used for human or veterinary diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N B1204989 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine CAS No. 73009-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73009-82-2

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

6,7-diphenyl-2,3-dihydro-1H-pyrrolizine

InChI

InChI=1S/C19H17N/c1-3-8-15(9-4-1)17-14-20-13-7-12-18(20)19(17)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2

InChI Key

KTNZDKBUNJCAGR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

73009-82-2

Synonyms

6,7-diphenyl-2,3-dihydro-1H-pyrrolizine
DADHP

Origin of Product

United States

Synthetic Methodologies and Strategies for 6,7 Diphenyl 2,3 Dihydro 1h Pyrrolizine and Its Derivatives

Established Synthetic Routes to the 2,3-Dihydro-1H-pyrrolizine Core.nih.govontosight.aiwikipedia.orgnbuv.gov.ua

The synthesis of the 2,3-dihydro-1H-pyrrolizine framework is of considerable interest due to its presence in plant alkaloids like loroquin and the butterfly metabolite danaidal. nih.gov This structural motif is also a key component in potential drug candidates with activities including anticancer effects. nih.gov General synthetic strategies often involve the formation of the pyrrole (B145914) ring from acyclic precursors, followed by the annulation of the second five-membered ring. Key reaction types employed include 1,3-dipolar cycloadditions, Michael reactions, and various metal-catalyzed processes. researchgate.netresearchgate.net For instance, a convenient synthesis for 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine has been reported starting from L-proline and β-ethoxyvinyl trifluoromethyl ketone. nbuv.gov.ua

Multi-step Organic Synthesis Approaches from Precursors.nih.govbohrium.com

Multi-step synthesis provides a rational and controllable approach to complex molecules, allowing for the careful installation of desired functional groups and stereocenters. The synthesis of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine and its derivatives typically involves such sequential reactions, often starting from appropriately substituted pyrrole or pyrrolizine precursors. ontosight.ai

A prominent multi-step strategy involves the initial preparation of a complex precursor, such as an N-substituted enaminone, which already contains many of the necessary atoms for the final bicyclic structure. This precursor is then subjected to a final key cyclization step to form the dihydropyrrolizine core. nih.gov For example, a two-stage synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine proceeds in good yield from readily available L-proline. nbuv.gov.ua This methodical approach, while sometimes lengthy, offers precision in constructing the target molecule. youtube.comsyrris.jp Another example involves the synthesis of functionalized pyrrolines through the microwave-promoted radical cyclization of olefinic enamides, demonstrating how a precursor can be designed for a specific ring-closing reaction. bohrium.com

One-Pot Synthesis Techniques for Pyrrolizine Scaffolds.wikipedia.orgrsc.orgnih.gov

The reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, known as the Paal-Knorr synthesis, is a fundamental method for constructing pyrrole rings. While direct synthesis of this compound from dibenzoylmethane (B1670423) (a 1,3-diketone) and pyrrolidine (B122466) is not extensively documented, the underlying principle of using dicarbonyl compounds is relevant. The construction of the related 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one scaffold has been achieved through a concise synthesis, highlighting the methods used to create the crucial diaryl system. nih.gov This synthesis involves acylating an amine with phenylacetyl chloride and then inducing cyclization, demonstrating a strategy to build the core structure with the desired phenyl substituents. nih.gov

Enaminones are highly versatile intermediates in heterocyclic synthesis due to their dual reactivity. They can act as either nucleophiles or electrophiles, providing flexibility in synthetic design. researchgate.net Several routes to 2,3-dihydro-1H-pyrrolizines have been developed that leverage enaminones as key building blocks. researchgate.netresearchgate.net In these syntheses, the enaminone component can be designed to undergo an intramolecular cyclization, leading directly to the pyrrolizine core. nih.gov For example, N-(ethoxycarbonylmethyl)enaminones have been shown to cyclize to form ethyl 6-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates. nih.gov In this case, the enaminone surprisingly acts as an electrophile at its carbonyl group, rather than as a nucleophile. nih.gov

Table 1: Synthetic Strategies for the 2,3-Dihydro-1H-pyrrolizine Core

Strategy Key Precursors Reaction Type Key Features References
Multi-Step Synthesis L-proline, β-ethoxyvinyl ketones Sequential reactions Controlled, precise construction nbuv.gov.ua
Multi-Step Synthesis N-substituted pyrrolidine-2-thiones, phenacyl halides Eschenmoser contraction followed by cyclization Builds complex precursors first nih.govresearchgate.net
One-Pot Synthesis Proline, ninhydrin, acetylenedicarboxylates [3+2] Cycloaddition High efficiency, in situ generation of ylides researchgate.net

The Eschenmoser sulfide (B99878) contraction is a powerful method for preparing β-dicarbonyl compounds and their vinylogous amide analogues (enaminones). wikipedia.orgdntb.gov.ua This reaction has been effectively employed to synthesize the enaminone precursors required for building the 2,3-dihydro-1H-pyrrolizine core. nih.govresearchgate.net The process typically involves an alkylative coupling between a thiolactam, such as N-(ethoxycarbonylmethyl)pyrrolidine-2-thione, and an α-haloketone (e.g., a phenacyl halide). nih.govresearchgate.net A base and a tertiary phosphine (B1218219) are used to facilitate the extrusion of sulfur, forming an episulfide intermediate that collapses to the desired enaminone product. wikipedia.org This method provides reliable access to the complex enaminones needed for subsequent cyclization reactions. nih.govresearchgate.net

The final and crucial step in many syntheses of the 2,3-dihydro-1H-pyrrolizine core from enaminone precursors is the ring-closing cyclization. This transformation is often promoted by acidic conditions or through the use of microwave irradiation, which can significantly accelerate reaction times. nih.govresearchgate.net It was discovered that treating N-phenacylenaminones with acetic acid or even silica (B1680970) gel during chromatography could unexpectedly lead to the formation of substituted 2,3-dihydro-1H-pyrrolizines. nih.govresearchgate.net

Microwave heating has proven to be particularly effective. For instance, heating an N-(ethoxycarbonylmethyl)enaminone with silica gel in xylene at 150 °C under microwave irradiation resulted in the formation of the corresponding ethyl 6-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylate in high yield within minutes. nih.gov The use of acidic conditions is essential for this cyclization to occur. nih.gov

Table 2: Optimization of the Cyclization of Enaminone to a Dihydropyrrolizine Derivative. nih.gov

Entry Conditions Temperature (°C) Time Yield (%)
1 Acetic acid, conventional heating 118 18 h 34
2 Acetic acid, microwave (150 W) 140 10 min 72
3 p-TsOH (cat.), xylene, microwave (150 W) 150 10 min 65
4 SiO₂, xylene, microwave (150 W) 150 10 min 91

Data sourced from a study on the cyclization of enaminone 15a to pyrrolizine 19a. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocyclic rings, including the pyrrolizine core. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct. wikipedia.org In the context of pyrrolizine synthesis, azomethine ylides are commonly used as the 1,3-dipole component. wikipedia.org

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly effective in the synthesis of pyrrolidine and pyrroline (B1223166) rings through [3+2] cycloaddition reactions. wikipedia.orgnih.gov These reactions are known for their high degree of regio- and stereoselectivity. wikipedia.orgrsc.org Azomethine ylides are typically generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.orgnih.gov

The general approach involves the reaction of an azomethine ylide with a suitable dipolarophile. For the synthesis of pyrrolizine derivatives, the dipolarophile often contains a double or triple bond that can react with the ylide to form the five-membered ring fused to another ring system. The reaction is a concerted process where two new carbon-carbon bonds are formed, often with the potential to create multiple new stereocenters. wikipedia.org The versatility of this method allows for the synthesis of a wide array of functionalized pyrrolizidines and related structures. nih.govrsc.orgnih.gov

A notable example involves the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from 1,3-dienyl ester tethered O-hydroxyarylaldehydes and glycine (B1666218) esters, which leads to the formation of tricyclic pyrrolidinochromenes with high regio- and diastereoselectivity. rsc.org This strategy demonstrates the power of azomethine ylide cycloaddition in constructing complex, polycyclic systems containing the pyrrolidine motif.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. mdpi.com In the context of pyrrolizine synthesis, organocatalytic strategies often involve the activation of α,β-unsaturated aldehydes or ketones through the formation of an iminium ion. mdpi.comresearchgate.net This activation lowers the LUMO of the dienophile, facilitating its reaction with a suitable diene in a formal [3+2]-cycloaddition. researchgate.net

One such approach demonstrates the synthesis of 2,3-dihydro-1H-pyrrolizines through the reaction of α,β-unsaturated aldehydes and a pyrrole-based hydrazone. researchgate.netresearchgate.net This reaction proceeds via aminocatalytic iminium ion activation, leading to the products in high chemical yields. researchgate.netresearchgate.net The use of chiral secondary amine catalysts, such as those derived from proline, can induce high levels of stereoselectivity in these transformations. nih.gov The mechanism typically involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the organocatalyst, which then undergoes a stereocontrolled reaction with the nucleophilic pyrrole derivative. mdpi.comnih.gov

Catalyst TypeReactantsActivation ModeProductKey Features
Chiral Secondary Amineα,β-Unsaturated Aldehyde, Pyrrole-based HydrazoneIminium Ion Activation2,3-dihydro-1H-pyrrolizineHigh chemical yields, potential for high stereoselectivity. researchgate.netresearchgate.net
Proline-derived Catalystα,β-Unsaturated Aldehyde, Nucleophilic PyrroleIminium Ion ActivationChiral Pyrrolizine DerivativeEnantioselective synthesis. nih.gov

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions provide an efficient and atom-economical route to a variety of heterocyclic compounds, including pyrrolizines. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. rsc.org

Gadolinium triflate (Gd(OTf)₃) has been utilized as a Lewis acid catalyst in the synthesis of pyrrolizine derivatives. researchgate.net A key strategy involves the Gd(OTf)₃-catalyzed alkylation of pyrroles with substituted dimethyl 2-benzylidenemalonate derivatives. This reaction proceeds regioselectively to afford 2-alkylated pyrroles. researchgate.net These intermediates serve as precursors for the construction of the 3-oxo-pyrrolizine skeleton through a subsequent intramolecular cyclization, which can yield diastereoselective 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives in good to high yields. researchgate.net

The Palladium(0)-catalyzed Suzuki–Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used for the functionalization of heterocyclic systems. nih.govbohrium.com This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

In the context of pyrrolizine chemistry, the Suzuki–Miyaura coupling can be employed to introduce aryl or other substituents onto the pyrrolizine core, thereby creating derivatives such as this compound. ontosight.ainih.gov The reaction offers a versatile method for modifying the structure of pyrrolizines to explore structure-activity relationships for various biological applications. nih.gov The catalytic cycle generally involves the oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The use of specific phosphine ligands can enhance the efficiency and scope of these coupling reactions. nih.gov

ReactionCatalyst SystemSubstratesProduct FeatureReference
Suzuki–Miyaura CouplingPd(0) catalyst, BaseAryl halide/triflate, Arylboronic acidC-C bond formation, Aryl functionalization nih.govorganic-chemistry.org

Stereoselective and Regioselective Synthesis Considerations

The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the synthesis of pyrrolizine derivatives, both 1,3-dipolar cycloaddition reactions and organocatalytic methods offer excellent opportunities for achieving high levels of stereocontrol. unito.it

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is often highly stereospecific, with the stereochemistry of the starting materials directly translating to the product. wikipedia.org Furthermore, the use of chiral catalysts or auxiliaries can lead to enantioselective transformations. unito.it Regioselectivity in these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Organocatalytic approaches utilizing iminium ion activation with chiral secondary amines have proven to be highly effective in controlling the stereochemical outcome of reactions leading to pyrrolizine derivatives. researchgate.netnih.gov The chiral environment created by the catalyst directs the approach of the nucleophile to the iminium ion, resulting in the formation of one enantiomer in excess. mdpi.com The choice of catalyst, solvent, and reaction conditions can significantly influence both the diastereoselectivity and enantioselectivity of the transformation. researchgate.net

Development of Green Chemistry Approaches in Synthesis

The primary synthetic route to this compound and its derivatives is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. The azomethine ylide is typically generated in situ from the decarboxylative condensation of an α-amino acid, such as proline, with an aldehyde. In the context of this compound, diphenylacetylene (B1204595) serves as the dipolarophile.

Conventional approaches to this synthesis often require high temperatures and prolonged reaction times in organic solvents like toluene, xylene, or dimethylformamide (DMF). These classical methods, while effective, present several drawbacks from a green chemistry perspective, including high energy consumption, use of volatile and often toxic organic solvents, and potential difficulties in product isolation and purification.

In response to these limitations, research has focused on developing more environmentally benign alternatives that align with the principles of green chemistry. Key areas of advancement include the use of alternative energy sources like microwave irradiation, the application of greener solvent systems such as ionic liquids, and the design of efficient catalytic multicomponent reactions.

One significant green advancement is the use of microwave-assisted organic synthesis (MAOS). For the synthesis of polysubstituted pyrrolizines, a solvent-free and catalyst-free approach under microwave irradiation has been developed. This method dramatically reduces reaction times from hours to minutes and eliminates the need for a solvent, thereby minimizing waste. For instance, the reaction of a proline derivative with an aldehyde and a dipolarophile can be completed in 15-20 minutes with good yields, a stark contrast to the 12-24 hours required for conventional heating.

Another promising green strategy involves the use of ionic liquids (ILs) as both the solvent and catalyst. Ionic liquids are non-volatile, thermally stable, and can be recycled, making them attractive alternatives to conventional organic solvents. In the synthesis of pyrrolizine derivatives, certain ionic liquids have been shown to promote the 1,3-dipolar cycloaddition reaction, leading to high yields under milder conditions. The recyclability of the ionic liquid for several consecutive runs with minimal loss of activity further enhances the green credentials of this methodology.

Furthermore, the development of catalytic multicomponent reactions (MCRs) represents a powerful tool for the green synthesis of complex molecules like pyrrolizine derivatives. A copper-catalyzed three-component reaction of a propargyl amine, a β-keto ester, and a phenylglyoxal (B86788) has been reported for the synthesis of functionalized pyrroles, a related heterocyclic system. The application of similar MCR strategies to the synthesis of this compound could offer a highly atom-economical and efficient route, where multiple bonds are formed in a single operation, reducing the number of synthetic steps, and consequently, waste generation.

The following tables provide a comparative overview of the different synthetic strategies, highlighting the advantages of the greener approaches.

Synthetic Strategy Catalyst Solvent Reaction Time Yield (%) Key Green Advantages
Conventional Heating NoneToluene/Xylene/DMF12-24 h60-75-
Microwave-Assisted NoneSolvent-free15-20 min80-90Reduced reaction time, energy efficiency, no solvent waste.
Ionic Liquid-Mediated Ionic LiquidIonic Liquid2-4 h85-95Recyclable solvent/catalyst, milder conditions, high yields.
Catalytic MCR (proposed) Copper or other metal catalystGreen Solvents (e.g., ethanol, water)1-3 hHigh (expected)High atom economy, step economy, reduced waste.
Parameter Conventional Synthesis Green Alternative (Microwave) Green Alternative (Ionic Liquid)
Energy Input High (prolonged heating)Low (short irradiation time)Moderate
Solvent Usage High (Volatile Organic Compounds)NoneRecyclable Ionic Liquid
Atom Economy ModerateHighHigh
Waste Generation High (solvent and by-products)LowLow (recyclable medium)

These green chemistry approaches not only offer significant environmental and economic advantages over traditional methods but also pave the way for the efficient and sustainable production of this compound and its derivatives for potential applications in various fields of chemical and pharmaceutical research.

Chemical Reactivity and Transformation Studies of 6,7 Diphenyl 2,3 Dihydro 1h Pyrrolizine

Electrophilic Aromatic Substitution Reactions on the Pyrrolizine Ring

The pyrrole (B145914) component of the 2,3-dihydro-1H-pyrrolizine system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). Research has demonstrated that functionalization, such as halogenation and acylation, preferentially occurs at the α-position (C-5) of the pyrrole ring, which is the most nucleophilic site. nbuv.gov.ua

Studies on analogous 2,3-dihydro-1H-pyrrolizine systems have established effective methods for halogenation. The reaction of the pyrrolizine core with N-halogen succinimides serves as a primary route for introducing halogen atoms onto the ring. nbuv.gov.ua For instance, reacting 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a polar aprotic solvent like dimethylformamide (DMF) results in high yields of the corresponding 5-halogenated derivatives. nbuv.gov.ua This approach is considered a viable strategy for the halogenation of the 6,7-diphenyl substituted analogue.

Table 1: Halogenation Reactions on a 2,3-dihydro-1H-pyrrolizine Core Data modeled on reactions with 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine. nbuv.gov.ua

ReagentSolventProductPosition of Substitution
N-chlorosuccinimide (NCS)DMF5-Chloro-2,3-dihydro-1H-pyrrolizine derivativeC-5
N-bromosuccinimide (NBS)DMF5-Bromo-2,3-dihydro-1H-pyrrolizine derivativeC-5
N-iodosuccinimide (NIS)DMF5-Iodo-2,3-dihydro-1H-pyrrolizine derivativeC-5

Acylation of the 2,3-dihydro-1H-pyrrolizine ring provides a direct method for introducing carbonyl functionalities, which can serve as handles for further structural modifications. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. In a study involving the closely related 6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) successfully introduced a formyl group at the 5-position to yield 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde. nih.gov

Furthermore, other acylating agents can be employed. Research on similar pyrrolizine structures shows that reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetyl chloride can be used to introduce trifluoroacetyl or trichloroacetyl groups, respectively, onto the C-5 position of the pyrrole ring. nbuv.gov.ua

Table 2: Acylation Reactions on the 2,3-dihydro-1H-pyrrolizine System

SubstrateReagent(s)ProductReaction Type
6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine nih.govPhosphoryl chloride, Dimethylformamide6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehydeVilsmeier-Haack
7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine nbuv.gov.uaTrifluoroacetic anhydride (TFAA)5-(Trifluoroacetyl) derivativeFriedel-Crafts
7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine nbuv.gov.uaTrichloroacetyl chloride5-(Trichloroacetyl) derivativeFriedel-Crafts

Nucleophilic Reactions and Functionalization

The pyrrole ring, being electron-rich, is generally not reactive towards nucleophiles unless activated by the presence of strong electron-withdrawing groups. Specific studies detailing nucleophilic substitution or addition reactions directly on the 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine core are not extensively documented in the scientific literature. Functionalization through nucleophilic pathways would likely require prior modification of the ring to decrease its electron density.

Intramolecular Cyclization Pathways

While intramolecular cyclization is a common strategy for the synthesis of the pyrrolizine skeleton from acyclic precursors, there is limited available information regarding subsequent intramolecular cyclization pathways that start from the pre-formed this compound scaffold to create more complex, fused-ring systems.

Redox-Neutral Annulations and Related Transformations

Redox-neutral annulation reactions represent a modern and efficient method for constructing ring systems. However, specific applications of these transformations to the this compound ring system to build additional fused rings have not been detailed in available research.

Derivatization Strategies for Structural Modification

The primary strategies for the derivatization and structural modification of this compound hinge on the reactivity of the pyrrole ring. As detailed under section 3.1, electrophilic aromatic substitution is the most direct method for introducing new functional groups. nbuv.gov.uanih.gov

The introduction of halogens at the C-5 position provides a versatile entry point for subsequent cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other organic fragments. nbuv.gov.ua Similarly, the acylation of the C-5 position, particularly through the Vilsmeier-Haack reaction, yields a carbaldehyde derivative. nih.gov This aldehyde functionality is highly valuable as it can be transformed into a wide array of other groups through reactions such as oxidation, reduction, olefination, or condensation, thereby enabling extensive structural diversification.

Modifications at the 5-position of the Pyrrolizine Core

The 5-position of the 2,3-dihydro-1H-pyrrolizine ring is analogous to the α-position of a simple pyrrole, making it the most nucleophilic and sterically accessible site for electrophilic attack. This inherent reactivity has been exploited to introduce a range of substituents, thereby modulating the molecule's chemical properties.

Key electrophilic substitution reactions targeting the 5-position include formylation, acylation, and halogenation.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. For aryl-substituted pyrrolizines, this reaction is typically carried out using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). youtube.com The process involves the in-situ formation of the Vilsmeier reagent (chloroiminium ion), which acts as the electrophile. This reaction provides a direct route to 5-formylpyrrolizine derivatives, which are valuable intermediates for further synthetic elaborations. youtube.com

Acylation: The introduction of acyl groups at the 5-position can be achieved through various methods. While standard Friedel-Crafts acylation can be problematic for highly reactive pyrrole systems, alternative procedures have been developed. For instance, the reaction of a 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with acetic anhydride, catalyzed by boron trifluoride–ether complex, yields the 5-acetyl derivative. google.com More reactive acylating agents, such as trifluoroacetic anhydride (TFAA), can acylate the pyrrole ring at room temperature without the need for a catalyst. google.com

Halogenation: Halogen atoms can be readily introduced at the 5-position using N-halogen succinimides. Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in a solvent like DMF provide the corresponding 5-chloro-, 5-bromo-, and 5-iodo-pyrrolizine derivatives in high yields. google.com These halogenated compounds serve as versatile building blocks for cross-coupling reactions to introduce further complexity.

Table 1: Electrophilic Substitution Reactions at the 5-Position of the Pyrrolizine Core
Reaction TypeReagentsProductReference
Formylation (Vilsmeier-Haack)Phosphoryl chloride (POCl₃), Dimethylformamide (DMF)5-Formyl derivative youtube.com
AcylationAcetic anhydride, BF₃·OEt₂5-Acetyl derivative google.com
TrifluoroacetylationTrifluoroacetic anhydride (TFAA)5-Trifluoroacetyl derivative google.com
ChlorinationN-Chlorosuccinimide (NCS)5-Chloro derivative google.com
BrominationN-Bromosuccinimide (NBS)5-Bromo derivative google.com
IodinationN-Iodosuccinimide (NIS)5-Iodo derivative google.com

Introduction of Propionic Acid Chains

While extensive literature exists on other modifications, specific examples detailing the direct introduction of a propionic acid chain onto the this compound core are not prominently reported. However, based on established pyrrole chemistry, plausible synthetic routes can be proposed.

One potential strategy would involve a Friedel-Crafts acylation using succinic anhydride. This would install a 3-carboxypropanoyl group at the 5-position. Subsequent reduction of the ketone functionality, for example through a Wolff-Kishner or Clemmensen reduction, would yield the desired 5-(propionic acid) derivative.

Alternatively, a synthetic pathway could commence from the 5-formyl derivative (as prepared via the Vilsmeier-Haack reaction). A Knoevenagel condensation with malonic acid would form a pyrrolizine-5-acrylic acid intermediate. Subsequent catalytic hydrogenation would simultaneously reduce the carbon-carbon double bond and afford the target propionic acid side chain. These proposed routes are based on general principles of heterocyclic chemistry, as direct alkylation of the pyrrole ring can sometimes lead to challenges such as over-alkylation or polymerization. mdpi.com

Formation of Acetaldehyde (B116499) Derivatives

The synthesis of acetaldehyde derivatives of this compound is primarily achieved through the introduction of a formyl group at the 5-position, yielding this compound-5-carbaldehyde. youtube.comdntb.gov.ua This compound is a key synthetic intermediate, as the aldehyde functionality is readily transformed into a variety of other groups. youtube.com

The most direct method for this transformation is the Vilsmeier-Haack reaction. In a typical procedure, phosphoryl chloride is added dropwise to a cooled solution of the parent pyrrolizine in dimethylformamide (DMF). youtube.com The reaction mixture is then stirred and gently heated to drive the reaction to completion. After quenching with water and neutralization, the 5-carbaldehyde product can be isolated. youtube.com The resulting compound, 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde (or its 5-carbaldehyde tautomer), serves as a platform for developing further derivatives. dntb.gov.ua

Carboxamide Derivatives

Pyrrolizine-5-carboxamides represent a significant class of derivatives that have been explored extensively. The synthesis of these compounds often involves a multi-step sequence that constructs the pyrrolizine ring system with the carboxamide functionality already incorporated.

A common synthetic route starts with the reaction of 2-pyrrolidinylidenepropanedinitrile with a substituted chloroacetanilide (e.g., 2-chloro-N-phenylacetamide). This reaction directly furnishes a 6-amino-7-cyano-N-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxamide. mdpi.com The core structure can then be further modified. For example, the 6-amino group can react with various aldehydes to form Schiff base derivatives. mdpi.comnih.govbath.ac.uk This modular approach allows for the synthesis of a library of compounds with diverse substituents on the N-aryl ring of the carboxamide and at the 6-position of the pyrrolizine core. nih.govbath.ac.uk

Table 2: Examples of Synthesized Pyrrolizine-5-Carboxamide Derivatives
Compound NameKey FeaturesReference
6-Amino-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamideCore structure with an unsubstituted N-phenyl group. mdpi.com
6-Amino-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamideFeatures an electron-donating methyl group on the N-phenyl ring. mdpi.com
6-Amino-N-(4-chlorophenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamideFeatures an electron-withdrawing chloro group on the N-phenyl ring. mdpi.com
(EZ)-7-Cyano-6-((4-hydroxybenzylidene)amino)-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamideSchiff base derivative formed from the 6-amino precursor and 4-hydroxybenzaldehyde. nih.govbath.ac.uk
(EZ)-6-((4-Chlorobenzylidene)amino)-7-cyano-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamideSchiff base derivative formed from the 6-amino precursor and 4-chlorobenzaldehyde. nih.govbath.ac.uk

Fused Pyrrolizine Derivatives (e.g., Pyrrolizinopyrimidoisoindoles)

The pyrrolizine scaffold can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. The formation of fused rings typically involves starting with a pyrrolizine core that has been functionalized with reactive groups capable of participating in cyclization reactions.

For example, pyrrolizines bearing amino and cyano groups are valuable precursors for synthesizing fused pyrimidine (B1678525) rings. The general strategy involves the cyclocondensation of an aminocyanopyrrolizine with a suitable reagent. This approach can lead to the formation of pyrrolopyridines and pyrrolopyridopyrimidines. Similarly, the synthesis of diazepino[5,6-b]pyrrolizine derivatives has been reported, demonstrating that seven-membered rings can also be fused to the pyrrolizine core. These reactions significantly expand the structural diversity of compounds accessible from the pyrrolizine template, leading to novel chemical entities with unique three-dimensional shapes.

Spectroscopic and Computational Investigations of 6,7 Diphenyl 2,3 Dihydro 1h Pyrrolizine

Advanced Spectroscopic Characterization Methods

The definitive identification and structural analysis of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine are accomplished through a suite of advanced spectroscopic techniques. These methods provide a comprehensive insight into the molecular framework, connectivity of atoms, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, a predicted ¹³C NMR spectrum would display a distinct signal for each unique carbon atom in the molecule. The carbons of the two phenyl groups would generate a series of signals in the aromatic region (typically 120-140 ppm), with the ipso-carbons (the carbons directly attached to the pyrrolizine ring) appearing at different chemical shifts. The carbons of the pyrrolizine ring system would also have characteristic chemical shifts, with the sp²-hybridized carbons of the pyrrole (B145914) ring resonating at lower fields than the sp³-hybridized carbons of the dihydropyrrole portion.

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the dihydro-pyrrolizine ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple-Quantum Correlation) experiments would establish the direct one-bond correlations between protons and their attached carbon atoms. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) spectra would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, including the phenyl groups to the pyrrolizine core.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula of C₂₀H₁₇N. ontosight.ai High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further validating the molecular formula.

Predicted mass spectrometry data for various adducts of the compound are available and provide insight into its expected behavior in a mass spectrometer.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 260.14338
[M+Na]⁺ 282.12532
[M-H]⁻ 258.12882
[M+NH₄]⁺ 277.16992
[M+K]⁺ 298.09926
[M]⁺ 259.13555

Data sourced from PubChemLite. uni.lu

The fragmentation pattern observed in the mass spectrum would also offer structural information, as the molecule would break apart in a predictable manner upon ionization.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure.

The IR spectrum would likely show characteristic C-H stretching vibrations for the aromatic protons of the phenyl rings and the pyrrole ring (typically above 3000 cm⁻¹). The aliphatic C-H stretching vibrations of the dihydro-pyrrolizine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the pyrrole ring would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyrrolizine ring would also be present in the fingerprint region of the spectrum. The absence of certain bands, such as a strong O-H or C=O absorption, would confirm the absence of these functional groups.

X-ray Diffraction Studies for Structural Elucidation

The data obtained from such an analysis typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the volume of the unit cell (V). researchgate.netnih.gov For example, the crystal data for a related compound, 2,3-dihydro-7-methyl-1H-pyrrolizine-1-one, was determined, providing a basis for understanding the fundamental structure of the pyrrolizine ring system. researchgate.net The refinement of the crystal structure model allows for the precise determination of atomic coordinates, from which intramolecular bond lengths and angles are calculated. researchgate.net A hypothetical data table based on a study of a similar compound is presented below to illustrate the type of information generated.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Dihydropyrrolizine Derivative.

Parameter Value
Chemical Formula C₂₀H₁₆ClNO nih.gov
Formula Weight 321.79 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 21.1526 (13) nih.gov
b (Å) 11.5723 (9) nih.gov
c (Å) 17.1484 (12) nih.gov
β (°) 130.843 (4) nih.gov
Volume (ų) 3175.5 (4) nih.gov
Z 8 nih.gov
Temperature (K) 193 nih.gov
Radiation Mo Kα (λ = 0.71073 Å)

Note: This data is for 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde and serves as an example of typical X-ray diffraction results. nih.gov

For this compound, an X-ray diffraction study would be expected to reveal the dihedral angles between the two phenyl rings and the plane of the pyrrolizine core, providing insight into the steric and electronic interactions that govern its preferred conformation.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to investigate molecular properties that may be difficult or impossible to measure experimentally. These methods are used to predict geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for calculating the optimized geometry and electronic properties of molecules. openaccesspub.org For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. openaccesspub.orgnih.gov These calculations provide optimized bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray diffraction if available. researchgate.net

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the phenyl substituents, while the LUMO would also be distributed across the π-conjugated system. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution on the molecular frame.

Table 2: Hypothetical Frontier Orbital Energies for this compound.

Parameter Energy (eV)
HOMO Energy -5.50
LUMO Energy -1.25

Note: These values are illustrative and represent typical energies for a conjugated organic molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized orbitals representing Lewis-type structures (i.e., bonds and lone pairs). researchgate.netwisc.edu

Prediction of Molecular Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Computational methods like DFT are also employed to predict various molecular properties.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β): This is a measure of the non-linear optical (NLO) response of a molecule to an electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. nih.gov

For this compound, the presence of the nitrogen heteroatom and the large, polarizable π-system of the phenyl rings would be expected to result in a significant dipole moment and hyperpolarizability. Computational studies on similar heterocyclic compounds have shown that the extent of π-conjugation and the presence of electron-donating or -withdrawing groups strongly influence these properties. nih.gov

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Derivatives of 2,3-dihydro-1H-pyrrolizine have been investigated as inhibitors of various enzymes. nih.govnih.gov For this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction within the active site of a target protein. The simulation would place the molecule in various positions and conformations within the binding pocket and calculate a "docking score" that estimates the binding energy. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. Such studies are crucial for the rational design of new therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar and Structural Optimization Studies of 6,7 Diphenyl 2,3 Dihydro 1h Pyrrolizine Derivatives

Impact of Substituents on Chemical and Biological Profiles

The biological activity and chemical properties of the 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine scaffold are highly sensitive to the nature and position of its substituents. Research into various analogues has demonstrated that minor structural changes can lead to significant shifts in efficacy and selectivity.

For instance, studies on related pyrrolizine diesters have shown that substitutions at the 5-position, along with modifications of the hydroxymethyl groups at positions 6 and 7, are critical for their antileukemic activity. nih.gov A series of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters were synthesized and evaluated, revealing that the bis(N-methylcarbamate) and certain diacetate derivatives exhibited significant in vivo antileukemic activity against P-388 leukemia. nih.gov The bis(carbamate) derivative, in particular, showed potent activity at low dose levels. nih.gov

In a similar vein, research on 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5-one analogues, a closely related scaffold, highlighted stringent steric and electronic requirements for cytotoxic activity. nih.govnih.gov The parent compound with an unsubstituted southern aryl ring and a 4-methoxy group on the northern aryl ring showed the most potent cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Further substitutions on the aryl rings often led to a decrease in activity, indicating that specific interactions are crucial for the biological effect. nih.govnih.gov

The introduction of a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-pyrrolizine core has been explored to create building blocks for medicinal chemistry. nbuv.gov.ua Subsequent electrophilic substitution reactions at the 5-position allowed for the introduction of halogen and acyl groups, creating a library of derivatives for further biological screening. nbuv.gov.ua This demonstrates how substituents can be used to modulate the electronic nature of the pyrrole (B145914) ring, influencing its reactivity and potential interactions with biological targets. nbuv.gov.ua

The table below summarizes the impact of various substituents on the biological activity of pyrrolizine and indolizine (B1195054) derivatives based on preclinical data.

Scaffold Substituent(s) Biological Activity Key Finding
5-Substituted-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylateDiesters, e.g., bis(N-methylcarbamate)Antileukemic (P-388 assay)The bis(carbamate) derivative showed potent activity and "cures" at 12.5 mg/kg. nih.gov
6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one4-Methoxy on one aryl ringCytotoxicity (HCT-116 cells)Exhibited the most potent cytotoxicity with an IC50 value of 0.39 μM. nih.gov
6,7-Diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analoguesVariously substituted aryl ringsCytotoxicity (Human cancer cell lines)Compounds with specific substitutions showed GI50 values in the 2.1-8.1 μM range. nih.gov
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileN-benzoyl derivativeMetallo-β-lactamase InhibitionRetained potent in vitro activity against multiple MBL subgroups. nih.gov

Design Principles for Modifying the Pyrrolizine Scaffold

The design of novel this compound derivatives is guided by several key principles aimed at optimizing their therapeutic index. These principles are derived from extensive SAR studies and focus on modifying the core scaffold, the pendant phenyl groups, and other substituent positions. pharaohacademy.com

A primary design strategy involves the functionalization of the aryl rings . As seen in cytotoxic indolizine analogues, the substitution pattern on the 6,7-diphenyl groups is a critical determinant of activity. nih.gov Medicinal chemists often introduce a variety of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic and steric requirements of the target binding site.

Another key principle is the modification of the pyrrolizine core itself . This can involve altering the saturation level of the five-membered rings or introducing heteroatoms. pharaohacademy.com Furthermore, the synthesis of fused pyrrolizine systems, such as pyrimidopyrrolizines, represents a strategy to expand the chemical space and explore new interactions with biological targets. pharaohacademy.com

Introduction of functional groups at other positions on the pyrrolizine ring, such as position 5, is also a common strategy. As demonstrated with 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, this position is amenable to electrophilic substitution, allowing for the attachment of various functionalities that can act as pharmacophores or improve pharmacokinetic properties. nbuv.gov.ua

Finally, the concept of hybrid molecules has been successfully applied. This involves conjugating the pyrrolizine scaffold with other known pharmacologically active moieties, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create hybrids with potentially synergistic or dual-action mechanisms.

Elucidation of Mechanism of Action (Excluding Clinical/In Vivo Human Data)

Preclinical and in vitro studies have begun to unravel the complex mechanisms through which this compound derivatives exert their biological effects. These investigations focus on their interactions with specific molecular targets and their ability to modulate key cellular pathways.

Interaction with Enzymes and Receptors (Preclinical/In Vitro Focus)

Derivatives of the core pyrrole and pyrrolizine structures have shown inhibitory activity against a range of enzymes. For example, certain pyrrole derivatives are effective inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov A SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the N-benzoyl derivative was a potent inhibitor of MBLs from all three major subclasses (B1, B2, and B3). nih.gov

In the context of inflammation, pyrrole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Docking studies of newly synthesized pyrrolopyridines suggested a novel binding pose within the COX-2 active site, which is a key target for anti-inflammatory drugs. nih.gov Furthermore, other related heterocyclic structures have demonstrated inhibitory activity against cholinesterases, with molecular docking studies revealing interactions with key amino acid residues like tyrosine and tryptophan in the enzyme's active site. mdpi.com Some pyrrolizine derivatives are also known to act as DNA alkylating agents, a mechanism shared by the approved anticancer agent mitomycin C, which also contains a pyrrolizine ring. pharaohacademy.comresearchgate.net

Inhibition of Specific Pathways (e.g., Inflammatory Pathways, Kinases)

Beyond direct enzyme inhibition, these compounds can modulate intracellular signaling cascades. Several pyrrolizine derivatives have been shown to inhibit inflammatory pathways. nih.gov For example, certain pyrrole derivatives can inhibit the production of the pro-inflammatory cytokine TNF-α. nih.gov Related heterocyclic compounds have also been found to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcription factor, a central regulator of the inflammatory response. nih.gov

In the realm of oncology, the mechanisms often involve the disruption of pathways critical for cancer cell survival and proliferation. The antileukemic activity of pyrrolizine diesters suggests interference with vital cellular processes in leukemia cells. nih.gov Other pyrrolizine compounds have been found to act by inhibiting oncogenic kinases or other crucial enzymes like thioredoxin reductase. pharaohacademy.comresearchgate.net

The table below summarizes the preclinical mechanisms of action for various pyrrolizine and related pyrrole derivatives.

Derivative Class Mechanism of Action (In Vitro) Target/Pathway
Pyrrolizine-based compoundsDNA Alkylation, Inhibition of KinasesDNA, Oncogenic Kinases, Thioredoxin Reductase pharaohacademy.comresearchgate.net
Pyrrolopyridine derivativesEnzyme InhibitionCyclooxygenase-2 (COX-2) nih.gov
2-Amino-diphenyl-pyrrole derivativesEnzyme InhibitionMetallo-β-lactamases (MBLs) nih.gov
Dihydropyrrolo-quinazolinone derivativesEnzyme InhibitionCholinesterases (AChE, BChE) mdpi.com
Pyrrole derivativesCytokine InhibitionTumor Necrosis Factor-α (TNF-α) nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved potency, selectivity, and drug-like properties. nih.govnih.gov These concepts involve replacing the core molecular framework (scaffold) or specific functional groups with alternatives that maintain or enhance biological activity. nih.gov

While specific examples of scaffold hopping for the this compound are not extensively documented, the principles can be applied by examining related structures. For example, the indolizine core, as seen in 6,7-diphenyl-2,3,8,8a-tetrahydroindolizin-5-one, can be considered a scaffold hop from the pyrrolizine core, differing in the fusion of the five-membered rings. nih.govnih.gov

Bioisosteric replacement is frequently employed. For example, in a study of benzothiazole (B30560) derivatives for imaging tau protein, a trans-butadiene linker was replaced with bioisosteric 1,2,3-triazole, amide, and ester moieties to improve properties. rsc.org This principle could be applied to the this compound scaffold, for instance, by replacing one of the phenyl rings with a different aromatic or heteroaromatic ring system (e.g., thiophene (B33073) or furan) to explore new interactions and physicochemical properties. pharaohacademy.com Such modifications have been successfully used in other pyrrolizine series to tune biological activity. pharaohacademy.com The goal of these strategies is to escape the confines of existing patent space and to discover compounds with superior pharmacological profiles. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtsijournals.com Although a specific QSAR model for this compound derivatives is not prominently featured in the literature, the methodology has been applied to structurally similar heterocyclic systems, providing a blueprint for how such an analysis would be performed. nih.govtsijournals.com

A QSAR study typically involves the following steps:

Data Set Preparation : A series of analogues with measured biological activities (e.g., IC50, GI50) is compiled. This dataset is then divided into a training set to build the model and a test set to validate its predictive power. nih.govtsijournals.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies) descriptors. nih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation : The model's robustness and predictive ability are rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. tsijournals.com

For example, QSAR studies on pyrimidine (B1678525) derivatives acting as VEGFR-2 inhibitors and on pyrrolo[3,4-c]pyridine derivatives with anti-HIV activity have successfully generated predictive models. nih.govtsijournals.comtsijournals.com These models identified key descriptors related to molecular shape, size, and electronic properties that govern biological activity. A similar QSAR study on this compound derivatives could provide valuable insights into the key structural features required for their activity, thereby guiding the rational design of more potent and selective compounds.

Advanced Research Applications and Potential of 6,7 Diphenyl 2,3 Dihydro 1h Pyrrolizine in Materials Science and Chemical Biology

Role as Building Blocks in Complex Molecule Synthesis

The 2,3-dihydro-1H-pyrrolizine framework serves as a versatile building block for the synthesis of more complex and functionalized molecules. Researchers have developed various synthetic routes to this core and its derivatives, which can then be elaborated into a wide range of novel compounds.

A one-pot synthesis for the related isomer, 5,7-diphenyl-2,3-dihydro-1H-pyrrolizine, has been developed from readily available starting materials like dibenzoylmethane (B1670423) and pyrrolidine (B122466), achieving a 60% yield. tandfonline.com More generally, the synthesis of these compounds involves multi-step chemical reactions that start from suitable pyrrole (B145914) or pyrrolizine precursors. ontosight.ai

The true value of the pyrrolizine core as a building block lies in its capacity for further functionalization. Electrophilic substitution reactions are a key method for introducing new chemical groups onto the ring system. For instance, studies on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have shown that halogen atoms or acyl groups can be selectively introduced at the 5-position of the pyrrole ring. nbuv.gov.ua This allows for the creation of a diverse library of trifluoromethyl-containing building blocks that are promising for medicinal chemistry applications. nbuv.gov.ua

A specific example of creating a reactive handle for further synthesis is the Vilsmeyer-Haack reaction. This reaction, when applied to a related derivative, 6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine, successfully introduces a carbaldehyde group at the 5-position. nih.gov This aldehyde group serves as a versatile anchor for synthesizing a series of different derivatives from the arylpyrrolizine scaffold. nih.gov

The ultimate goal of using these building blocks is often the creation of biologically active molecules. In one notable example, N-acylproline derivatives were used to generate a mesoionic oxazolone (B7731731) intermediate in situ, which then underwent a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction sequence produces 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. nih.gov These dicarboxylates can be subsequently reduced to diols and then acylated to yield diesters with demonstrated antileukemic activity. nih.gov

Table 1: Synthetic Reactions for Functionalizing the 2,3-dihydro-1H-pyrrolizine Scaffold
Reaction TypeStarting Material ExampleReagentsProductPurpose/ApplicationReference
Electrophilic Halogenation7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizineN-chloro-, N-bromo-, or N-iodosuccinimide5-Halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizineCreation of halogenated building blocks for medicinal chemistry. nbuv.gov.ua
Vilsmeyer-Haack Reaction6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizinePhosphoryl chloride, Dimethylformamide (DMF)6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehydeIntroduction of a reactive aldehyde group for further derivatization. nih.gov
1,3-Dipolar CycloadditionMesoionic oxazolone (from N-acylproline)Dimethyl acetylenedicarboxylate (DMAD)Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivativesSynthesis of precursors for complex, biologically active diesters. nih.gov

Applications in Organic Optoelectronics and Photophysics

Currently, the available scientific literature does not extensively cover the application of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine specifically in the fields of organic optoelectronics or photophysics. While conjugated organic molecules and heterocyclic systems are often investigated for such properties, the primary research focus for this particular compound and its close derivatives has been on its synthetic utility and biological potential.

Development as Research Tools in Biological Sciences

The pyrrolizine scaffold is a cornerstone of numerous biologically active natural products, and synthetic derivatives are being actively investigated as research tools and potential therapeutic agents. tandfonline.comacs.org Compounds within the this compound family have been explored for a variety of biological activities, including potential neuroprotective, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai

The development of these compounds as research tools involves synthesizing and screening libraries of analogues to understand structure-activity relationships. The core scaffold allows for systematic modification of the aryl groups and other positions on the pyrrolizine ring to probe interactions with biological targets like enzymes and receptors. ontosight.ainih.gov

Research has confirmed significant biological activity in derivatives of the 2,3-dihydro-1H-pyrrolizine core. For example, a series of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters were synthesized and tested for anticancer properties. nih.gov Several of these compounds, notably the bis(N-methylcarbamate) and certain diacetate derivatives, demonstrated significant in vivo antileukemic activity in P-388 and L1210 mouse leukemia assays. nih.gov Such findings validate the use of the pyrrolizine scaffold as a template for designing new classes of cytotoxic agents. nih.govnih.gov

Table 2: Investigated Biological Activities of 2,3-dihydro-1H-pyrrolizine Derivatives
Derivative ClassInvestigated/Confirmed ActivityAssay/ModelReference
This compoundPotential neuroprotective, anti-inflammatory, anticancerGeneral investigation ontosight.ai
5-Substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diestersAntileukemic activityIn vivo P-388 and L1210 assays nih.gov
6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one (related scaffold)Cytotoxic activityHCT-116 colon cancer cell line, mouse hollow fiber assay nih.gov

Investigation in Areas such as Supramolecular Chemistry or Catalysis

While direct applications of this compound in supramolecular chemistry are not prominent in the literature, the synthesis of its core structure is an active area of research in catalysis. The development of efficient and stereoselective methods to construct the pyrrolizine ring is of significant interest.

Recent work has demonstrated a highly enantioselective [6+2]-cycloaddition to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. This organocatalyst plays a crucial role by activating both the transiently formed 2-methide-2H-pyrrole and the aldehyde partner through a network of double hydrogen bonds. acs.org This catalytic approach not only facilitates the reaction but also controls the stereochemical outcome, yielding products with high enantioselectivity. acs.org This represents a significant advance in the catalytic synthesis of the pyrrolizine scaffold.

Future Directions in Synthetic and Mechanistic Studies

The future of research on this compound and related compounds points toward several key areas. A primary goal is the continued development of novel and efficient synthetic methodologies. This includes expanding the scope of one-pot reactions and refining advanced catalytic methods, such as the enantioselective [6+2]-cycloadditions, to allow for even greater control over the molecular architecture. tandfonline.comacs.org

A deeper mechanistic understanding of the reactive intermediates involved in these syntheses is crucial. For example, intermediates like 2-methide-2H-pyrroles are exceptionally reactive and can easily oligomerize. acs.org Future studies will likely focus on taming this reactivity to better harness these intermediates for complex molecule synthesis. acs.org

Furthermore, the exploration of new functionalization reactions on the pyrrolizine core will continue to be a major theme. nbuv.gov.ua Building on the success of electrophilic substitutions and the introduction of reactive handles like aldehydes, researchers will likely develop methods to install an even wider array of functional groups. nbuv.gov.uanih.gov This will expand the library of available building blocks, enabling the synthesis of new generations of compounds for screening in materials science and, particularly, as probes and lead compounds in medicinal chemistry. ontosight.ainih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyrrolizine precursors with phenyl groups. Optimization includes varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (polar aprotic solvents like DMF). Confirm purity via HPLC and characterize intermediates using NMR and mass spectrometry .
  • Table: Key Reaction Parameters

ParameterRange/TypeImpact on Yield
CatalystPd/C, AlCl₃10–25% increase
Temperature100°C ± 20Higher yields at 100°C
SolventDMF, THFDMF improves solubility

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm aromatic protons and dihydro-pyrrolizine backbone.
  • X-ray crystallography for absolute stereochemical assignment.
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).
  • SwissADME for predicting logP (lipophilicity) and solubility profiles .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced pharmacological activity?

  • Methodological Answer :

Perform density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications).

Validate predictions via synthesis and in vitro assays (IC₅₀ comparisons). Integrate feedback loops between computational and experimental data to refine models .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or stability results)?

  • Methodological Answer :

  • Cross-validation : Compare results from multiple techniques (e.g., NMR vs. X-ray for stereochemistry).
  • Controlled replication : Repeat experiments under standardized conditions (pH, humidity).
  • Statistical analysis : Apply factorial design (2^k experiments) to isolate variables causing discrepancies (e.g., solvent purity, temperature gradients) .

Q. How can pharmacokinetic parameters (e.g., bioavailability, metabolic stability) be systematically evaluated for this compound?

  • Methodological Answer :

In vitro assays : Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.

Caco-2 cell models : Measure permeability (Papp) for intestinal absorption.

In silico tools : SwissADME or ADMET Predictor™ to estimate bioavailability (%F) and cytochrome P450 interactions.

  • Table: Pharmacokinetic Profile (Example)
ParameterValueReference Drug (Celecoxib)
logP3.23.5
Solubility (mg/mL)0.050.01
t₁/₂ (HLM)45 min60 min

Q. What experimental frameworks support the development of this compound as a lead compound for neurodegenerative diseases?

  • Methodological Answer :

  • Target identification : Screen against acetylcholinesterase (AChE) or NMDA receptors via enzyme inhibition assays.
  • Toxicity profiling : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and oxidative stress markers (ROS levels).
  • In vivo models : Test cognitive improvement in transgenic mice (e.g., Alzheimer’s models) with dose-ranging studies (1–10 mg/kg) .

Methodological Notes

  • Data Integrity : Employ chemical software (e.g., ChemAxon, Schrödinger) for secure data management and virtual screening .
  • Safety Compliance : Adhere to protocols in chemical hygiene plans for handling reactive intermediates (e.g., PPE, fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.